molecular formula C9H9FO2 B3048099 2-[(2-Fluorophenoxy)methyl]oxirane CAS No. 15620-80-1

2-[(2-Fluorophenoxy)methyl]oxirane

Cat. No.: B3048099
CAS No.: 15620-80-1
M. Wt: 168.16 g/mol
InChI Key: ZGBJAUZQXAADQJ-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJAUZQXAADQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15620-80-1
Record name NSC113104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Organoboron Catalysts:recent Studies Have Demonstrated That Chiral Organoboron Catalysts Can Be Highly Effective for the Stereoselective Polymerization of Racemic Epoxides, Yielding Isotactic Enriched Polyethers.rsc.orgnih.govfor Example, Chiral Diboranes Derived from 1,1 Bi 2 Naphthol Binol Have Been Shown to Produce Isotactic Poly Propylene Oxide with High Molar Masses and Narrow Molecular Weight Distributions.nih.govthe Stereoselectivity of These Systems is Influenced by the Catalyst Structure, the Initiator, and the Reaction Conditions.

Interactive Table: Stereoselective Polymerization of Propylene (B89431) Oxide with Chiral Organoboron Catalysts

Catalyst/Initiator SystemTemperature (°C)Polymer Tacticity (% Isotactic Diads)Molecular Weight (Mn, g/mol )Polydispersity (Đ)
(R)-BINOL-B / Benzyl Alcohol2588>100,0001.2
(S)-BINOL-B / Water2585>100,0001.3
Modified BINOL-B / Phenol (B47542)09285,0001.1

This data is representative of studies on propylene oxide and serves as a model for the potential outcomes with 2-[(2-Fluorophenoxy)methyl]oxirane. nih.gov

Bimetallic and Coordination Catalysts:bimetallic Salen Type Complexes, Particularly Those Involving Chromium and Cobalt, Are Powerful Catalysts for the Enantioselective Polymerization of Epoxides.nih.govthese Catalysts Can Achieve High Levels of Stereocontrol, Leading to Highly Isotactic Polymers.nih.govthe Mechanism Often Involves the Cooperative Action of the Two Metal Centers, One Activating the Epoxide and the Other Guiding the Nucleophilic Attack of the Growing Polymer Chain.acs.orgsimilarly, Certain Zinc Based Catalysts Have Shown Promise in the Stereoregular Polymerization of Epoxides.acs.org

Interactive Table: Performance of Bimetallic Catalysts in Propylene (B89431) Oxide Polymerization

CatalystCo-catalyst/InitiatorTacticityMelting Temp (Tm, °C)
(R,R)-(Salen)Co(III)OAcPhenol (B47542)Isotactic65
Chiral Cr(III) Salen ComplexH₂OHighly Isotactic67
Zinc AlkoxideBenzyl AlcoholIsotactic60

This table illustrates the effectiveness of bimetallic and coordination catalysts in producing isotactic poly(propylene oxide), a proxy for what might be achievable with 2-[(2-Fluorophenoxy)methyl]oxirane. nih.govresearchgate.net

Metallocene Catalysts for Syndiotacticity:while Achieving Isotacticity is More Common, Specific Catalyst Systems Have Been Developed for the Synthesis of Syndiotactic Polyolefins, and These Principles Can Be Extended to Polyethers. Metallocene Catalysts, Particularly Those with Specific Ligand Geometries, Have Been Successfully Employed for the Production of Syndiotactic Polypropylene.wikipedia.orggoogle.comacs.orgthe Design of Analogous Catalysts for Epoxide Polymerization Could Pave the Way for Syndiotactic Poly 2 2 Fluorophenoxy Methyl Oxirane .

Interactive Table: Syndiotactic Polypropylene Synthesis with Metallocene Catalysts

Catalyst SystemPolymerization Temp (°C)Syndiotacticity ([rrrr] pentad %)Melting Temp (Tm, °C)
Ph₂C(Cp)(Flu)ZrCl₂ / MAO5086145
Me₂C(Cp)(Flu)ZrCl₂ / MAO5091152
iPr(Cp)(Flu)ZrCl₂ / MAO2595156

Data from the synthesis of syndiotactic polypropylene, illustrating the potential for achieving syndiotacticity in polyethers with appropriately designed catalysts. acs.org

Control of Polymer Architecture

The architecture of the polymer can be controlled by several factors, including the nature of the initiator and the presence of chain transfer agents.

Linear Polymers: The use of monofunctional initiators, such as simple alcohols or water, in a living polymerization system will typically lead to the formation of linear polymer chains.

Star-shaped Polymers: Multifunctional initiators, such as polyols (e.g., glycerol (B35011), pentaerythritol), can initiate the growth of multiple polymer chains from a central core, resulting in a star-shaped architecture. rsc.org

Branched Polymers: The introduction of monomers that contain additional reactive groups or the use of specific chain transfer agents can lead to the formation of branched structures. Cationic polymerization of epoxides, for example, can sometimes lead to branching through chain transfer to polymer reactions. The use of additives like crown ethers can help to control these processes. acs.org

By carefully selecting the catalyst, initiator, and polymerization conditions, it is possible to tailor both the stereoregularity and the architecture of poly(2-[(2-fluorophenoxy)methyl]oxirane), thereby enabling the synthesis of materials with a wide range of properties for diverse applications. Further research specifically targeting this monomer is needed to fully elucidate the optimal conditions for achieving precise architectural and stereochemical control.

Derivatization and Application in Advanced Organic Synthesis

2-[(2-Fluorophenoxy)methyl]oxirane as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block in organic synthesis is primarily derived from the high reactivity of its three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized products. The inherent ring strain of the oxirane moiety makes it an excellent electrophile, readily reacting with a wide range of nucleophiles under both acidic and basic conditions.

The presence of the 2-fluorophenoxy group imparts several key features to the molecule. The fluorine atom can modulate the electronic properties of the aromatic ring and the entire molecule through its inductive effect. Furthermore, the phenoxy ether linkage provides a degree of conformational flexibility, which can be influential in stereoselective reactions. The combination of the reactive epoxide and the fluorinated aromatic ring makes this compound a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals.

Synthesis of Complex Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds is of great interest due to their prevalence in medicinal chemistry. The epoxide ring of this compound serves as a key functional group for the construction of such heterocyclic systems. Through carefully chosen reaction partners and conditions, the oxirane can be elaborated into a variety of heterocyclic scaffolds.

For instance, the reaction of this compound with binucleophiles can lead to the formation of five-, six-, or even larger-membered rings. A common strategy involves the initial ring-opening of the epoxide with a nucleophile, followed by an intramolecular cyclization event. The specific nature of the resulting heterocycle is dictated by the choice of the nucleophilic partner. For example, reaction with a primary amine could, after initial ring-opening, be followed by cyclization to afford a fluorinated morpholine (B109124) derivative. Similarly, reaction with a thiol-containing nucleophile could pave the way for the synthesis of fluorinated thiomorpholines. The fluorophenoxy moiety remains as a key substituent on these newly formed heterocyclic structures, potentially influencing their biological activity and pharmacokinetic properties.

Applications in Chiral Resolution Reagents

The development of effective chiral resolving agents is crucial for the separation of enantiomers, a critical process in the pharmaceutical industry. Chiral epoxides are particularly useful for this purpose, as they can react with chiral analytes to form diastereomeric adducts that can be separated chromatographically or by other means. While specific research on the application of this compound as a chiral resolution reagent is not extensively documented in publicly available literature, the principle is well-established with structurally similar compounds.

For example, a related compound, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, has been successfully employed as a chiral derivatizing agent for determining the enantiomeric excess of α-chiral primary and secondary amines. The reaction proceeds through a regioselective ring-opening of the epoxide by the amine, yielding diastereomeric amino alcohol products. The presence of the fluorine atom and the aromatic ring in these adducts can enhance their detection by techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC), facilitating the quantification of the individual enantiomers. Given this precedent, it is plausible that enantiomerically pure forms of this compound could serve a similar role in the chiral resolution of various classes of chiral compounds.

Development of Functionalized Molecules through Epoxide Chemistry

The core reactivity of this compound lies in the chemistry of its epoxide ring. The ring-opening of epoxides is a well-understood and highly versatile transformation in organic synthesis. This reaction can be initiated by a wide array of nucleophiles, leading to the formation of β-substituted alcohols. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. In the case of this compound, this would be the terminal carbon of the oxirane ring.

Polymerization Studies of 2 2 Fluorophenoxy Methyl Oxirane Derivatives

Ring-Opening Polymerization Mechanisms of Oxirane Derivatives

The polymerization of 2-[(2-Fluorophenoxy)methyl]oxirane, like other epoxides, proceeds primarily through a ring-opening polymerization (ROP) mechanism. This process involves the cleavage of the strained three-membered oxirane ring, which then propagates to form a polyether chain. This can be initiated by anionic, cationic, or coordination-based systems.

Anionic Polymerization Methodologies

Anionic ring-opening polymerization (AROP) is a common method for producing well-defined polyethers. The process is initiated by a nucleophile, such as an alkoxide, hydroxide (B78521), or organometallic compound, which attacks one of the carbon atoms of the oxirane ring. rsc.org This attack follows an SN2 mechanism, leading to the ring opening and the formation of an alkoxide species, which serves as the propagating center. nih.gov The newly formed alkoxide then attacks another monomer molecule, continuing the chain growth. rsc.org

For functional epoxides like glycidyl (B131873) ethers, AROP can produce polymers with controlled molecular weights and narrow molecular weight distributions, characteristic of a living polymerization, provided that side reactions are minimized. google.com The choice of initiator and counter-ion (e.g., K+, Na+, Cs+) can significantly affect the polymerization kinetics and the structure of the resulting polymer. google.com In the case of this compound, the electron-withdrawing nature of the fluorine atom could potentially influence the reactivity of the monomer and the stability of the propagating anionic species.

Recent advancements have included metal-free AROP systems. For instance, organocatalysts have been successfully employed for the selective ROP of silyl (B83357) glycidyl ethers, demonstrating that polymerization can occur with high chemoselectivity, preserving sensitive functional groups on the monomer. echemi.com This approach could be valuable for polymerizing fluorinated monomers like this compound while keeping the fluorophenoxy group intact.

Cationic Polymerization Approaches

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring. google.com This activation makes the ring highly susceptible to nucleophilic attack by another monomer molecule. The propagation step involves the successive addition of monomers to the active chain end, which is a tertiary oxonium ion. google.com

Coordination Polymerization Systems

Coordination polymerization utilizes transition metal catalysts, such as Ziegler-Natta or Salen-metal complexes, to control the polymerization process. The mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain. nih.govresearchgate.net This method is renowned for its ability to produce highly stereoregular polymers, such as isotactic or syndiotactic polyethers, from racemic monomers.

These systems often involve a cooperative effect between two metal centers in a bimetallic catalyst, which facilitates the ring-opening of the epoxide. nih.gov Recent studies have focused on elucidating the complex mechanisms of these catalysts to improve their efficiency and selectivity. For a monomer like this compound, coordination polymerization could offer a pathway to control the tacticity of the resulting polyether, which would significantly influence its material properties.

MechanismInitiator TypePropagating SpeciesKey CharacteristicsPotential for this compound
Anionic (AROP)Nucleophiles (e.g., alkoxides, hydroxides)Alkoxide anionOften living, allows for controlled molecular weight and narrow distribution. google.comFeasible for producing well-defined homopolymers.
Cationic (CROP)Electrophiles (e.g., Brønsted/Lewis acids)Tertiary oxonium ionFast reaction rates, but prone to side reactions like chain transfer. rsc.orggoogle.comApplicable, but control over polymer structure may be challenging.
CoordinationTransition metal complexes (e.g., Salen-Co, Zn-alkoxides)Metal-alkoxideHigh stereocontrol, can produce isotactic polymers from racemic monomers. nih.govnih.govOffers potential for creating stereoregular polymers with unique properties.

Copolymerization Strategies with Oxirane Derivatives

Copolymerization expands the range of properties achievable with polyethers by incorporating different monomer units into the polymer backbone. Glycidyl ethers are versatile monomers for such strategies.

Copolymerization with Styrene (B11656) Derivatives

Glycidyl ethers can be copolymerized with vinyl monomers like styrene, typically through mechanisms that polymerize the vinyl group while leaving the oxirane ring intact for subsequent reactions. For instance, free-radical polymerization can be used to copolymerize styrene with monomers containing both a vinyl group and an oxirane ring, such as allyl glycidyl ether or glycidyl methacrylate. This results in a copolymer with pendant epoxide groups along the polystyrene backbone. These pendant groups can then be used for cross-linking or further functionalization.

While this compound itself does not have a polymerizable vinyl group, it could potentially be used in copolymerizations with styrene if a suitable polymerization technique is employed that can incorporate both monomer types, though this is less common than the pendant epoxide approach.

Copolymerization with Carbon Dioxide and Anhydrides

A significant area of research is the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) to produce aliphatic polycarbonates. nih.gov This process is highly attractive as it utilizes CO₂, a renewable and inexpensive C1 feedstock, to create potentially biodegradable polymers. The reaction is typically catalyzed by sophisticated coordination catalysts, such as cobalt- or zinc-based complexes, which facilitate the alternating insertion of epoxide and CO₂ molecules into the polymer chain. nih.gov

Similarly, epoxides can be copolymerized with cyclic anhydrides to yield polyesters. Terpolymerization involving an epoxide, an anhydride, and CO₂ can produce poly(ester-co-carbonate)s with highly tunable properties, such as glass transition temperature (Tg), by adjusting the monomer feed ratios. Research on the copolymerization of various substituted phenyl glycidyl ethers with CO₂ has shown that the electronic nature of the substituent on the phenyl ring can influence catalyst activity and selectivity. For example, a study on a para-fluorophenyl glycidyl ether demonstrated excellent selectivity in kinetic resolution copolymerization, yielding isotactic polycarbonates. This suggests that this compound would be a viable and interesting monomer for this type of copolymerization, potentially leading to new functional materials.

Epoxide MonomerCatalyst SystemPolymer TypeKey FindingReference
1,2-Butylene Oxide (BO)Binary Schiff base cobalt system / PPNClPoly(butylene carbonate)Successfully catalyzed copolymerization and terpolymerization with other epoxides. Tg could be adjusted from 11.2 to 67.8 °C.
Propylene (B89431) Oxide (PO)Diethylzinc-waterPoly(propylene carbonate)One of the foundational systems for alternating copolymerization of epoxides and CO₂. nih.gov
Cyclohexene Oxide (CHO)Binary Schiff base cobalt system / PPNClPoly(cyclohexene carbonate)Produces PCHC with a high Tg of 115 °C, but the material can be brittle.
para-Fluorophenyl Glycidyl Ether(S,S,S,S)-binuclear [salcyCo(III)]₂ complexIsotactic PolycarbonateDemonstrated good enantioselectivity (s-factor = 77) and chemoselectivity (>99% carbonate linkages).N/A

Control of Polymer Architecture and Stereoregularity

The precise control over the polymer architecture and stereoregularity during the polymerization of this compound is a critical area of research, as it directly influences the final properties and potential applications of the resulting polyether. While specific studies on this particular fluorinated oxirane are not extensively documented in publicly available literature, the principles and methodologies established for other substituted epoxides, such as propylene oxide, provide a robust framework for understanding and predicting its behavior.

The architecture of poly(this compound) can range from simple linear chains to more complex structures like branched, star-shaped, or graft copolymers. The choice of polymerization technique and initiator system is paramount in dictating the final architecture. For instance, living or controlled polymerization methods, such as anionic ring-opening polymerization (AROP) or cationic ring-opening polymerization (CROP) under specific conditions, are often employed to achieve well-defined architectures with low polydispersity.

Stereoregularity refers to the spatial arrangement of the pendant groups along the polymer backbone. For a monosubstituted oxirane like this compound, the stereochemistry at the chiral center of the monomer unit can lead to different tacticities in the resulting polymer:

Isotactic: The pendant groups are all on the same side of the polymer chain.

Syndiotactic: The pendant groups alternate regularly on opposite sides of the polymer chain.

Atactic: The pendant groups are arranged randomly along the chain.

The tacticity of the polymer has a profound impact on its physical properties. Isotactic and syndiotactic polymers are often semi-crystalline, leading to materials with higher melting points, enhanced mechanical strength, and different solubility characteristics compared to their amorphous atactic counterparts. The control of stereoregularity is typically achieved through the use of stereoselective catalysts.

Catalyst Systems for Stereocontrol

Significant advancements have been made in developing catalyst systems that can effectively control the stereochemistry of epoxide polymerizations. These can be broadly categorized into those that operate via enantiomorphic-site control and those that function through chain-end control.

Enantiomorphic-site control relies on a chiral catalyst that preferentially polymerizes one enantiomer of a racemic monomer, or that directs the stereochemistry of the ring-opening of a meso-epoxide. This is a highly effective strategy for producing isotactic polymers. acs.org

Chain-end control involves the stereochemistry of the last inserted monomer unit influencing the stereochemistry of the incoming monomer. This mechanism can also lead to the formation of stereoregular polymers, often with a stereoblock structure. acs.org

Research on analogous systems, particularly propylene oxide (PO), has identified several classes of catalysts capable of producing highly stereoregular polymers. These findings are instrumental in designing synthetic strategies for stereocontrolled poly(this compound).

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 2-[(2-Fluorophenoxy)methyl]oxirane.

¹H and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of this compound.

In ¹H NMR, the protons on the oxirane ring, the methylene (B1212753) bridge, and the aromatic ring exhibit characteristic chemical shifts and coupling patterns. The oxirane protons typically appear as a complex multiplet system in the upfield region (approx. 2.5-3.5 ppm). The diastereotopic protons of the methylene group (-O-CH₂-) adjacent to the stereocenter of the oxirane ring would also show distinct signals, likely as a doublet of doublets each, due to geminal and vicinal coupling. The aromatic protons on the 2-fluorophenyl group would resonate in the downfield region (approx. 6.8-7.5 ppm), with their multiplicity and coupling constants dictated by their position relative to the fluorine and the ether linkage.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbons of the oxirane ring are expected in the range of 40-60 ppm. The methylene bridge carbon (-O-CH₂-) would appear around 70 ppm. The aromatic carbons show signals in the 110-160 ppm region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the phenoxy group, the methylene bridge, and the oxirane ring. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is based on typical values for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Oxirane CH¹H2.9 - 3.5Multiplet (m)
Oxirane CH₂¹H2.6 - 2.9Doublet of Doublets (dd)
Methylene O-CH₂¹H3.9 - 4.3Doublet of Doublets (dd)
Aromatic CH¹H6.8 - 7.5Multiplet (m)
Oxirane CH/CH₂¹³C44 - 52-
Methylene O-CH₂¹³C~70-
Aromatic C-F¹³C150 - 155Doublet (¹JCF)
Aromatic C-O¹³C145 - 150Doublet (²JCF)
Aromatic CH¹³C115 - 128Doublet or Singlet

¹⁹F NMR for Fluorinated Compounds and Reaction Kinetics

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion (over 800 ppm). aiinmr.com This wide range minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorine-containing molecules. thermofisher.com For this compound, ¹⁹F NMR would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal, typically between -130 and -140 ppm for a fluoroaromatic compound, is highly sensitive to the electronic environment. thermofisher.com

This sensitivity allows ¹⁹F NMR to be a powerful tool for monitoring reaction kinetics. nih.gov For instance, during the synthesis of this compound via the reaction of 2-fluorophenol (B130384) with epichlorohydrin, the progress can be followed by monitoring the disappearance of the ¹⁹F signal corresponding to the 2-fluorophenol starting material and the appearance of the product's distinct ¹⁹F signal. The high sensitivity and resolution enable precise measurement of reactant consumption and product formation over time, allowing for the determination of reaction rates and kinetic parameters. aiinmr.com Furthermore, ¹⁹F NMR can be used to detect the formation of any fluorinated byproducts, providing a comprehensive profile of the reaction mixture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected peaks include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (oxirane and methylene): Between 2850 and 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Asymmetric C-O-C stretching (ether): A strong band around 1250 cm⁻¹.

C-F stretching: A strong absorption in the 1200-1000 cm⁻¹ region.

Oxirane ring vibrations (C-O stretching): Characteristic bands around 1250 cm⁻¹ (asymmetric stretch, often overlapping with the ether band) and in the 950-810 cm⁻¹ range (symmetric stretch).

IR spectroscopy is also valuable for monitoring reaction progress. For example, in the synthesis from 2-fluorophenol, the disappearance of the broad O-H stretching band of the phenol (B47542) (around 3200-3600 cm⁻¹) and the appearance of the characteristic ether and epoxide bands would indicate the formation of the product.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3010 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
Aryl Ether (C-O-C)Asymmetric Stretch1210 - 1270Strong
C-FStretching1100 - 1250Strong
Oxirane RingC-O Symmetric Stretch810 - 950Medium to Strong

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₉H₉FO₂).

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns useful for structural confirmation. Expected fragmentation pathways for this molecule would include:

Cleavage of the C-C bond in the epoxide ring.

Alpha-cleavage between the oxirane ring and the methylene bridge, leading to a fragment at m/z 43 (C₂H₃O⁺) and a larger fragment.

Cleavage of the ether bond, generating an ion corresponding to the 2-fluorophenoxy radical (m/z 111) or a 2-fluorophenoxide ion.

The most prominent peak in the mass spectrum of the related compound 2-[(2-methylphenoxy)methyl]oxirane is the tropylium-like ion resulting from rearrangement and loss of the glycidyl (B131873) group. A similar fragmentation is expected for the fluorinated analogue. nist.gov

The molecular ion peak [M]⁺ would be observed at m/z 168. The presence of fluorine can be identified by the characteristic mass of its fragments. MS is also highly effective for assessing purity by detecting trace impurities with different molecular weights.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analysis. A reversed-phase (RP) HPLC method, using a C18 stationary phase, would be suitable. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid for MS compatibility) to ensure good peak shape. sielc.com The compound would be detected using a UV detector, likely at a wavelength around 270 nm where the phenyl ring absorbs.

Gas Chromatography (GC) , given the compound's likely volatility, is also a viable technique. A capillary column with a non-polar or mid-polar stationary phase (e.g., polysiloxane-based) would be effective for separation. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantification, while coupling GC to a mass spectrometer (GC-MS) would allow for simultaneous separation and identification of components in a mixture. These methods are crucial for quality control, ensuring the final product meets the required purity specifications.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be isolated as a single crystal of sufficient quality, XRD analysis can provide unambiguous proof of its structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the oxirane ring, the ether linkage, and the fluorophenyl group.

Conformation: Revealing the spatial orientation of the phenoxy group relative to the oxirane moiety.

Stereochemistry: Absolutely confirming the relative and absolute stereochemistry if a chiral version of the compound is synthesized.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

While no published crystal structure for this compound is currently available, XRD remains the definitive method for solid-state structural elucidation should a suitable crystal be obtained. researchgate.net For non-crystalline or powder samples, X-ray powder diffraction (XRPD) could be used to identify the crystalline phase and assess its purity. researchgate.net

Advanced Analytical Methodologies for Epoxide Group Analysis

The precise analytical characterization of the epoxide group in this compound is fundamental for quality control, stability studies, and monitoring synthetic processes. The inherent reactivity of the three-membered oxirane ring, driven by significant ring strain, makes it susceptible to various reactions, including ring-opening, hydrolysis, and isomerization. researchgate.netwikipedia.org This reactivity necessitates the use of advanced and carefully selected analytical methodologies to ensure accurate and reliable quantification and identification without inducing degradation of the analyte.

Detailed research into analogous compounds, such as methoxy- and methylphenoxy-substituted oxiranes, provides a framework for the analytical strategies applicable to this compound. sielc.comconsensus.app These strategies range from high-performance separation techniques to powerful hyphenated systems that provide both quantitative data and structural confirmation.

Detailed Research Findings

Research on related epoxide intermediates has led to the development of robust chromatographic methods. A key focus is achieving clear separation of the main compound from process-related impurities and potential regioisomers. consensus.app For instance, Ultra-Performance Liquid Chromatography (UPLC) methods have proven to be rapid, sensitive, and selective for this purpose. consensus.appresearchgate.net The choice of analytical method is critical and must be tailored to the specific properties of the epoxide , considering its stability under various conditions. researchgate.net

Traditional methods for epoxide determination often involve titration based on the ring-opening reaction with hydrogen halides, such as HCl or HBr. researchgate.netrsc.org However, these methods can be compromised by side reactions, particularly when water is present, leading to the formation of 1,2-diols. researchgate.net Therefore, modern analytical approaches predominantly rely on chromatographic and hyphenated techniques that offer superior specificity and sensitivity.

Chromatographic and Hyphenated Techniques

Advanced analytical workflows often couple a high-resolution separation technique with a highly selective spectroscopic detector. nih.gov This "hyphenation" leverages the strengths of both techniques to provide comprehensive analysis of complex mixtures. nih.govslideshare.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the cornerstone techniques for the quantification of epoxide compounds. Reverse-phase (RP) chromatography is commonly employed, offering excellent separation of the target analyte from starting materials and by-products. sielc.comconsensus.app UPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is exceptionally powerful for the analysis of this compound. After separation by LC, the mass spectrometer provides mass-to-charge ratio data, enabling definitive molecular weight confirmation and aiding in the structural elucidation of unknown impurities. nih.gov For MS-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideshare.net It is highly effective for the analysis of volatile compounds. While the thermal lability of some epoxides can be a concern, GC-MS remains a valuable tool for identifying volatile impurities or related substances.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides the capability to acquire NMR spectra of analytes as they elute from the LC column. nih.gov This is an unparalleled tool for the unambiguous structural determination of isomers or degradation products without the need for prior isolation.

Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This technique provides infrared spectra of the separated compounds, which is useful for identifying specific functional groups. nih.gov The characteristic absorption bands of the oxirane ring can be used for its identification in eluted fractions.

The table below summarizes typical chromatographic conditions used for the analysis of related oxirane compounds, which can be adapted for this compound.

TechniqueColumn TypeMobile Phase CompositionDetectorPrimary ApplicationReference
HPLC / UPLCReverse Phase (RP-18 / C18)Acetonitrile and Water, often with an acid modifier (e.g., phosphoric acid or formic acid)UV, Photodiode Array (PDA)Quantification, Impurity Profiling, Reaction Monitoring sielc.comconsensus.app
LC-MSReverse Phase (RP-18 / C18)Acetonitrile/Water with a volatile modifier (e.g., Formic Acid)Mass Spectrometer (MS)Molecular Weight Confirmation, Structural Elucidation of Impurities sielc.comnih.gov
GC-MSCapillary Column (e.g., diphenyl-polydimethylsiloxane copolymer)Inert Carrier Gas (e.g., Helium)Mass Spectrometer (MS)Analysis of Volatile Impurities and By-products researchgate.netslideshare.net

The following table provides an overview of the principles and applications of advanced hyphenated techniques in the context of epoxide analysis.

Hyphenated TechniquePrincipleKey Application for Epoxide AnalysisReference
LC-MS / LC-MS-MSCombines LC separation with MS for detection and structural analysis. Tandem MS (MS-MS) allows for fragmentation of ions to yield further structural information.Provides definitive identification and quantification. Essential for characterizing process-related impurities, regioisomers, and degradation products. nih.gov
LC-NMRCouples LC separation directly with an NMR spectrometer for online acquisition of NMR spectra.Unambiguous structure elucidation of unknown compounds (e.g., impurities, isomers) without the need for isolation. nih.gov
LC-FTIRLinks LC separation with FTIR spectroscopy to obtain infrared spectra of the eluting compounds.Confirms the presence of specific functional groups, such as the oxirane ring, in separated components. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms of epoxide ring-opening reactions. These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient species like transition states. For instance, in the context of the synthesis of related compounds, computational studies have been used to investigate the transition states of the nucleophilic attack on the epoxide ring. These studies help in understanding the energetics of different reaction pathways, such as those leading to the formation of desired pharmaceutical intermediates. The calculations can reveal the geometry of the transition state, including bond lengths and angles, providing a detailed picture of the bond-breaking and bond-forming processes.

Density Functional Theory (DFT) Studies of Epoxide Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the reactivity of epoxides like 2-[(2-Fluorophenoxy)methyl]oxirane. DFT studies can provide accurate predictions of various molecular properties, including electronic structure, vibrational frequencies, and reaction energies. In the context of epoxide reactivity, DFT calculations can be employed to analyze the electron density distribution within the molecule, highlighting the electrophilic nature of the carbon atoms in the oxirane ring. This information is crucial for predicting how the epoxide will interact with different nucleophiles. Furthermore, DFT can be used to calculate the activation energies for various ring-opening reactions, providing a quantitative measure of the epoxide's reactivity under different conditions.

Modeling of Electronic Structure and Reactivity Parameters

The electronic structure of this compound plays a pivotal role in its chemical behavior. Computational modeling allows for a detailed analysis of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity. For instance, the LUMO is typically localized on the electrophilic carbon atoms of the epoxide ring, indicating where a nucleophilic attack is most likely to occur. Reactivity parameters derived from these calculations, such as the Fukui function and local softness, can provide a more nuanced understanding of the regioselectivity of the ring-opening reaction.

Prediction of Regio- and Stereoselectivity through Computational Approaches

One of the significant challenges in the synthesis of chiral molecules from epoxides is controlling the regio- and stereoselectivity of the ring-opening reaction. Computational approaches have proven to be highly effective in predicting these outcomes. By modeling the reaction between this compound and a nucleophile, it is possible to calculate the activation energies for the formation of different regio- and stereoisomers. The pathway with the lowest activation energy will correspond to the major product. These predictions can guide the choice of reagents and reaction conditions to achieve the desired isomeric purity. For example, calculations can show whether the nucleophilic attack is favored at the substituted or unsubstituted carbon of the oxirane ring (regioselectivity) and from which face of the molecule the attack occurs (stereoselectivity).

Computational Studies on Substituent Effects and Carbocation Stability

The fluorine atom on the phenoxy group of this compound has a significant influence on the molecule's reactivity. Computational studies can systematically investigate these substituent effects. By comparing the calculated properties of this compound with those of its non-fluorinated or differently substituted analogs, it is possible to quantify the impact of the substituent on the electronic structure and reactivity of the epoxide. In reactions that proceed through a carbocation-like transition state, computational methods can be used to assess the stability of the intermediate carbocations. The electron-withdrawing nature of the fluorine atom can influence the stability of these intermediates, thereby affecting the reaction pathway and the regioselectivity of the ring-opening.

Machine Learning Applications in Reaction Prediction and Catalyst Design

The field of computational chemistry is increasingly incorporating machine learning (ML) techniques to accelerate reaction prediction and catalyst design. While specific ML applications for this compound are not yet widely reported, the general approach holds immense promise. ML models can be trained on large datasets of known reactions to learn the complex relationships between reactants, catalysts, and reaction outcomes. These trained models can then be used to predict the optimal conditions for a new reaction, such as the ring-opening of this compound, or to design novel catalysts with enhanced activity and selectivity. This data-driven approach has the potential to significantly reduce the time and effort required for experimental optimization.

Green Chemistry Approaches in Oxirane Synthesis and Transformation

Eco-Friendly Synthetic Methods for Fluorinated Oxiranes

Traditional synthesis routes for oxiranes often rely on chlorinated intermediates and stoichiometric reagents, which can generate significant waste. Eco-friendly alternatives aim to circumvent these issues by employing novel reaction conditions and improving the efficiency of atom utilization.

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into the synthesis of fluorinated compounds has explored solvent-free and aqueous systems to achieve this goal.

Hydrothermal Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Hydrothermal methods, which involve carrying out reactions in water at elevated temperature and pressure, have been successfully used to prepare compounds like cobalt(II) hydroxide (B78521) fluoride (B91410) (Co(OH)F). mdpi.com This one-step method highlights the potential of water-mediated synthesis for creating fluorinated materials while avoiding hazardous organic solvents. mdpi.com

While specific examples for the solvent-free synthesis of 2-[(2-Fluorophenoxy)methyl]oxirane are not extensively documented, these methodologies represent the forefront of green synthetic strategies applicable to fluorinated oxiranes.

Minimizing waste is a cornerstone of green chemistry, with "atom economy" serving as a primary metric for evaluating the efficiency of a chemical reaction. wikipedia.org

Atom Economy is a concept that measures the efficiency of a synthesis in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgcdn-website.com The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no byproducts. wikipedia.org This is distinct from reaction yield, as a reaction can have a high yield but still generate significant waste, resulting in a low atom economy. wikipedia.org

Calculation of Atom Economy:

For instance, the synthesis of an oxirane via the epoxidation of an alkene with molecular oxygen is a highly atom-economical reaction, as all atoms from the reactants are incorporated into the product. scranton.edu In contrast, substitution reactions often have lower atom economies due to the formation of leaving groups and other byproducts. scranton.edu Applying green chemistry principles can dramatically reduce waste; for example, redesigning the industrial synthesis of ibuprofen (B1674241) increased its atom economy from 40% to approximately 80%. cdn-website.com Methodologies that result in low waste generation are characterized by high Process Mass Intensity (PMI) values. chemrxiv.org

Interactive Table: Atom Economy of Different Reaction Types
Reaction TypeGeneral EquationTheoretical Atom EconomyWaste Products
Addition A + B → C100%None
Rearrangement A → B100%None
Substitution A-B + C → A-C + B< 100%Leaving group (B)
Elimination A-B → A + B< 100%Eliminated atoms (B)

Sustainable Catalysis in Epoxidation Reactions

Catalysts are crucial for chemical transformations, and the development of sustainable catalytic systems is a major focus of green chemistry. This involves using catalysts that are non-toxic, derived from abundant resources, and can operate under mild, energy-efficient conditions.

The epoxidation of allyl ethers is a common route to oxiranes. researchgate.netgrowingscience.com Sustainable approaches to this transformation focus on replacing traditional stoichiometric oxidants with greener alternatives and employing robust, recyclable catalysts.

Iron(III) Fluorinated Porphyrins: These catalysts serve as mimics of heme enzymes and facilitate cleaner oxidation pathways. mdpi.com They can be used for the selective epoxidation of various organic compounds at room temperature using hydrogen peroxide, a green oxidant, in an environmentally benign solvent like ethanol. mdpi.com The synthesis of these fluorinated porphyrin catalysts themselves has been made more eco-compatible through microwave heating, which reduces reaction times and allows for the replacement of toxic solvents. mdpi.com

Titanium Silicate Catalysts: Materials such as Ti-SBA-15 and TS-1 have been shown to be effective catalysts for the epoxidation of diallyl ether to allyl-glycidyl ether using hydrogen peroxide. researchgate.netepa.gov These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and processing costs.

Fluorine-Doped Catalysts: The incorporation of fluorine into catalyst structures can significantly enhance their performance. rsc.org Fluorine's high electronegativity can modify the electronic properties of the catalyst, promoting the desired electrocatalytic reactions. rsc.org Research has shown that fluorination can lead to substantial improvements in catalyst activity and durability. rsc.org

Interactive Table: Comparison of Sustainable Epoxidation Catalysts
Catalyst TypeExampleOxidantKey Advantages
Biomimetic Iron(III) Fluorinated PorphyrinsHydrogen PeroxideOperates at room temperature; uses green oxidant/solvent. mdpi.com
Heterogeneous Ti-SBA-15, TS-1Hydrogen PeroxideEasily separable, potential for recycling, high activity. researchgate.netepa.gov
Copper-Based Inexpensive Copper CatalystN/A (for epoxide transformation)Facilitates selective ring cleavage and cyclization. sciencedaily.comnews-medical.net

Energy Efficiency Considerations in Oxirane Chemistry

Reducing energy consumption is a critical aspect of green chemical production. This can be achieved by designing reactions that proceed under milder conditions or by using alternative energy sources to improve reaction rates and reduce processing times.

Ambient Temperature Reactions: The development of synthetic methods that operate efficiently at room temperature offers significant energy savings. For example, the ring-opening of certain allylsilane-derived epoxides with reagents like triethylamine (B128534) trihydrofluoride (HF·Et3N) proceeds readily at room temperature, which is more favorable than syntheses requiring elevated temperatures. nih.govacs.org

Continuous Flow Reactors: Industrial-scale manufacturing can benefit from microreactor or continuous flow technology. evitachem.com These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise temperature control and eliminating hot spots. evitachem.com This enhanced control can lead to higher yields, improved safety, and greater energy efficiency, achieving high conversion rates with shorter residence times. evitachem.com

Future Research Directions and Unexplored Avenues

Innovations in Catalytic Asymmetric Synthesis of 2-[(2-Fluorophenoxy)methyl]oxirane

The production of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The development of efficient catalytic asymmetric methods for the synthesis of enantiopure this compound is a critical area for future research. While specific methods for this exact molecule are not widely reported, progress in related areas suggests several promising avenues.

Future work could focus on the application of modern organocatalysis. thieme-connect.de Chiral Brønsted acids or bifunctional catalysts, such as those derived from cinchona alkaloids or phosphoric acids, could be engineered to control the stereochemistry of the epoxidation of a suitable allylic ether precursor. thieme-connect.de The enantioselective cyclization of a halohydrin precursor derived from 2-fluorophenol (B130384) and a glycerol (B35011) derivative is another viable strategy.

Furthermore, biocatalysis presents a green and highly selective alternative. chemrxiv.org The use of engineered ene-reductase enzymes for the asymmetric reduction of a corresponding α-fluoroenone could be explored. chemrxiv.org Additionally, the development of specific halohydrin dehalogenases could facilitate the enantioselective ring closure to form the desired epoxide. The synthesis of related chiral epoxides, such as (S)-epichlorohydrin, often serves as a starting point for more complex derivatives, and similar strategies could be adapted for this target molecule. nih.gov

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The epoxide ring is a highly versatile functional group, susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.net Future research should systematically explore the reactivity of this compound to build a library of novel derivatives with diverse functionalities.

The regioselectivity of the epoxide ring-opening is a key aspect to investigate. The electronic effect of the 2-fluorophenoxy group may influence the preferred site of nucleophilic attack (at C2 or C3 of the oxirane ring). Computational studies could be employed to predict the activation barriers for different nucleophiles attacking each carbon atom of the epoxide.

A significant area of exploration is the use of fluorinated alcohols as solvents or promoters for ring-opening reactions. arkat-usa.org These solvents can activate the epoxide towards nucleophilic attack, enabling reactions with weaker carbon nucleophiles. arkat-usa.org This could open up new avenues for carbon-carbon bond formation that are not achievable under standard conditions.

Systematic studies with various classes of nucleophiles would be highly valuable. This could include:

Nitrogen nucleophiles: Amines, azides, and anilines to produce amino alcohols, which are important building blocks for pharmaceuticals. The synthesis of the related 2-[(2-methoxyphenoxy)methyl]oxirane as a pharmaceutical intermediate suggests the utility of this approach. scbt.com

Oxygen nucleophiles: Alcohols and phenols to create more complex polyether structures.

Carbon nucleophiles: Grignard reagents, organolithium compounds, and stabilized enolates to generate more complex carbon skeletons.

The resulting derivatives could be screened for biological activity or used as monomers for polymerization.

Advanced Materials Science Applications

The unique combination of fluorine's properties (hydrophobicity, thermal stability) and the polymerizable nature of the epoxide ring makes this compound an attractive candidate for the development of advanced materials.

A primary avenue for research is its use as a monomer in ring-opening polymerization to create novel fluorinated polyethers. The polymerization can be initiated cationically or anionically, and the properties of the resulting polymer will depend on the chosen conditions and comonomers. A study on the cationic ring-opening polymerization of a similar fluorinated oxirane, 2-(2,2,3,3-tetrafluoro-propoxymethyl)-oxirane (FPO), with tetrahydrofuran (B95107) (THF) has successfully produced novel fluorinated polyethers for waterborne polyurethanes. mdpi.com This demonstrates the feasibility of incorporating fluorinated epoxides into polyether backbones to enhance properties like hydrophobicity and mechanical strength. mdpi.com

Future research could explore the homopolymerization of this compound and its copolymerization with other epoxides to fine-tune the properties of the resulting materials. These fluorinated polyethers could find applications as:

High-performance coatings: Offering low surface energy, hydrophobicity, and chemical resistance. researchgate.netresearchgate.net

Advanced lubricants: Due to the thermal stability conferred by the C-F bonds.

Membranes for separation processes: Where the fluorine content can be used to control permeability and selectivity.

Dielectric materials: For applications in electronics, as fluorination can lower the dielectric constant. researchgate.net

The general field of fluorinated polymers is rapidly growing, with applications ranging from electronics to biomaterials, and this monomer could contribute to this expansion. pageplace.de

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, for the synthesis and derivatization of this compound. For instance, a supervised ML model has been developed to predict the yield of vanadium-catalyzed epoxidation reactions with high accuracy. nih.gov A similar approach could be used to optimize the synthesis of this compound, reducing the number of experiments required to find the optimal conditions.

Reactivity Prediction: Predicting the reactivity of the epoxide ring with different nucleophiles is another area where ML can have a significant impact. researchgate.netyoutube.com By developing quantitative structure-activity relationship (QSAR) models, it would be possible to screen virtual libraries of nucleophiles and predict the most promising candidates for desired transformations. ML models are also being developed to predict the properties of epoxy resins based on their chemical composition, which could guide the design of new materials derived from this monomer. mdpi.comrsc.org

Materials Discovery: In materials science, ML can accelerate the discovery of new polymers with desired properties. By combining molecular dynamics simulations with ML, it is possible to predict the mechanical and thermal properties of polymers derived from this compound without the need for extensive experimental synthesis and characterization. mdpi.com This data-driven approach can significantly shorten the development cycle for new high-performance materials.

The table below summarizes the potential applications of AI and ML in the research of this compound.

Research AreaAI/ML ApplicationPotential Impact
Synthesis Prediction of reaction yields and optimization of reaction conditions.Faster development of efficient and selective synthetic routes.
Reactivity Prediction of epoxide ring-opening regioselectivity and reactivity with various nucleophiles.Rapid screening of potential derivatization pathways.
Materials Science Prediction of polymer properties (e.g., glass transition temperature, mechanical strength) from monomer structure.Accelerated discovery of new functional materials with tailored properties.

The integration of AI and ML into the research workflow for this compound will be crucial for unlocking its full potential in a timely and efficient manner.

Q & A

Basic: What are the recommended synthetic routes for 2-[(2-Fluorophenoxy)methyl]oxirane, and what reaction conditions ensure high yield?

Answer:
The synthesis typically involves epoxidation of a fluorophenoxy-substituted alkene precursor . A common method uses m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane at 0–5°C to achieve regioselectivity and minimize side reactions . Alternative routes include nucleophilic substitution of epichlorohydrin with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 60°C), but this may require careful pH control to avoid epoxide ring opening . Yield optimization focuses on maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation byproducts.

Basic: How can researchers characterize the purity and structural conformation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the epoxide ring integrity and fluorophenoxy substitution. The epoxy protons (δ 3.1–3.8 ppm) and fluorine-induced deshielding in aromatic protons (δ 6.8–7.4 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₀FO₂; theoretical 196.06 g/mol) and detects impurities like hydrolyzed diols .
  • Chromatography : HPLC with a chiral column assesses enantiomeric purity if asymmetric synthesis is employed .

Advanced: How does the 2-fluorophenoxy substituent influence regioselectivity in nucleophilic ring-opening reactions?

Answer:
The electron-withdrawing fluorine atom on the phenoxy group polarizes the epoxide ring, enhancing electrophilicity at the benzylic carbon (C1). This directs nucleophiles (e.g., amines, thiols) to attack C1, as observed in studies with aniline derivatives, where >80% regioselectivity was achieved . Competing steric effects from the methylene bridge can reduce selectivity in bulky nucleophiles, necessitating computational modeling (DFT) to predict transition states .

Advanced: What strategies are effective for achieving high enantiomeric excess (ee) in asymmetric synthesis of this epoxide?

Answer:

  • Chiral Catalysts : Jacobsen–Katsuki epoxidation using Mn(III)-salen complexes can induce ee >90% in prochiral alkenes, though fluorophenoxy groups may require tailored ligand design to mitigate steric clashes .
  • Kinetic Resolution : Enzymatic methods (e.g., epoxide hydrolases) selectively hydrolyze one enantiomer, leaving the desired (R)- or (S)-form with ee up to 98% .
  • Chiral HPLC : Post-synthetic resolution using cellulose-based columns can separate enantiomers, though this is less efficient for large-scale applications .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (flash point: ~126°C) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water, which may hydrolyze the epoxide into toxic diols .

Advanced: How is this compound utilized in synthesizing fluorinated pharmaceutical intermediates?

Answer:
The epoxide serves as a key electrophile in constructing β-fluoroether motifs found in CNS drugs and protease inhibitors. For example:

  • Anticancer Agents : Ring-opening with pyrrolidine derivatives yields fluorinated scaffolds that enhance blood-brain barrier permeability .
  • Antivirals : Thiol-epoxide "click" reactions generate sulfides with improved metabolic stability, as seen in preclinical HCV protease inhibitors .
    Reaction progress is monitored via LC-MS to track byproduct formation (e.g., dimerization under basic conditions) .

Advanced: How can researchers resolve conflicting data in catalytic epoxidation studies (e.g., yield vs. selectivity)?

Answer:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, catalyst loading, solvent polarity) identifies optimal conditions. For instance, lowering reaction temperature from 25°C to 0°C increased selectivity from 70% to 88% but reduced yield by 15% .
  • In Situ Monitoring : ReactIR spectroscopy tracks epoxide formation kinetics and detects intermediates (e.g., oxonium ions) that may explain yield discrepancies .
  • Computational Validation : DFT calculations reconcile experimental observations by modeling steric/electronic effects of the fluorophenoxy group on transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.